crystal structure analysis of 3-(methylamino)-3-phenylpropan-1-ol
crystal structure analysis of 3-(methylamino)-3-phenylpropan-1-ol
An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Methylamino)-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the , a key intermediate in the synthesis of various pharmaceutical compounds. The document delves into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, offering insights grounded in established scientific literature.
Introduction: Significance of 3-(methylamino)-3-phenylpropan-1-ol
3-(Methylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a crucial building block in medicinal and organic chemistry.[1] Its structural architecture is of significant interest to drug development professionals, particularly as a precursor for the synthesis of antidepressants like fluoxetine.[2] The precise three-dimensional arrangement of atoms within the crystal lattice, determined through X-ray crystallography, provides invaluable information about its conformation, intermolecular interactions, and solid-state properties, which are critical for drug design and formulation.
The hydrochloride salt of 3-(methylamino)-1-phenylpropan-1-ol has been noted to exhibit sympathomimetic activity, acting on adrenergic receptors.[1] Understanding the crystal structure of the base compound provides a foundational understanding for structure-activity relationship (SAR) studies and the development of related therapeutic agents.
Synthesis and Crystallization: Obtaining Diffraction-Quality Crystals
The successful determination of a crystal structure begins with the synthesis of a pure compound and the growth of high-quality single crystals.
Synthesis of 3-(methylamino)-3-phenylpropan-1-ol
A common and effective method for the synthesis of 3-(methylamino)-3-phenylpropan-1-ol involves the reductive cleavage of a phenylisoxazolidine derivative.[3] One documented procedure involves the reduction of 2-methyl-3-phenylisoxazolidine-3-carbonitrile with lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.[4][5]
Experimental Protocol:
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A solution of 2-methyl-3-phenylisoxazolidine-3-carbonitrile (0.80 mmol) in anhydrous diethyl ether (5 ml) is added at 0°C to a suspension of LiAlH₄ (1.6 mmol) in anhydrous diethyl ether (15 ml).[4]
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The mixture is stirred for 30 minutes at 0°C and then allowed to warm to room temperature and stirred for an additional hour.[4]
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The reaction mixture is subsequently heated to reflux for 12 hours.[4]
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After cooling, the reaction is quenched by the sequential addition of water (0.5 ml), 5% NaOH (0.5 ml), and water (1.5 ml).[4]
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The product is extracted with diethyl ether and dichloromethane.[4]
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The combined organic layers are dried over Na₂SO₄, and the solvent is evaporated to yield the crude product.[4]
This procedure affords the amino alcohol as a colorless solid.[4] Other synthetic routes, such as the Mannich reaction of acetophenone and the reductive amination of a propiophenone derivative, have also been described.[2][3][6]
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. For 3-(methylamino)-3-phenylpropan-1-ol, crystallization from diethyl ether has been reported to yield colorless crystals of suitable quality for structural analysis.[4]
Experimental Protocol:
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The purified solid of 3-(methylamino)-3-phenylpropan-1-ol is dissolved in a minimal amount of diethyl ether.
-
The solution is allowed to stand, and the solvent is slowly evaporated at room temperature.
-
This slow evaporation process facilitates the formation of well-ordered single crystals.[4]
The following diagram illustrates the overall workflow from synthesis to crystal harvesting.
Caption: Workflow for the synthesis and crystallization of 3-(methylamino)-3-phenylpropan-1-ol.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]
Data Collection
A suitable single crystal of 3-(methylamino)-3-phenylpropan-1-ol is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
Experimental Parameters:
| Parameter | Value |
| Instrument | Siemens P4 diffractometer[4][5] |
| Radiation | Cu Kα[4] |
| Temperature | 293 K[4][5] |
| Crystal Size | 0.80 × 0.50 × 0.20 mm[4][5] |
A total of 3535 reflections were measured, of which 1704 were independent.[4][5]
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The atomic positions are then determined using direct methods, and the structural model is refined against the experimental data.
Crystallographic Software:
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Molecular Graphics: XP in SHELXTL-Plus[4]
The following diagram outlines the general workflow for single-crystal X-ray diffraction analysis.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Crystal Structure and Molecular Packing
The crystal structure of 3-(methylamino)-3-phenylpropan-1-ol reveals key insights into its molecular conformation and intermolecular interactions.
Crystallographic Data
The compound crystallizes in the monoclinic system.[4]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₅NO[4] |
| Molecular Weight | 165.23[4] |
| Crystal System | Monoclinic[4] |
| Space Group | P2₁/n |
| a (Å) | 5.9816 (8)[4] |
| b (Å) | 23.8962 (19)[4] |
| c (Å) | 7.4653 (8)[4] |
| β (°) | 111.119 (7)[4] |
| Volume (ų) | 995.40 (19)[4] |
| Z | 4[4] |
| R-factor | 0.071[4][5] |
Molecular Conformation and Intermolecular Interactions
The molecular structure shows that, apart from the hydroxy group and the phenyl ring, all non-hydrogen atoms are nearly coplanar.[4][5] The crystal packing is dominated by a network of hydrogen bonds.
In the crystal, molecules are linked by classical O—H···N and N—H···O hydrogen bonds, forming a three-dimensional network.[4][5] These interactions lead to the formation of centrosymmetric dimers and tetrameric units.[4][5] The cooperative hydrogen bonds, alternating between the hydroxy and amino groups, connect the molecules into chains along the crystallographic a-axis.[4]
Hydrogen Bond Geometry:
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1B···O1ⁱ | 1.02 (4) | 2.06 (3) | 3.023 (4) | 157 (2) |
| O1—H1A···N1ⁱⁱ | 1.12 (4) | 1.70 (4) | 2.815 (3) | 176 (3) |
Symmetry codes: (i) x+1, y, z; (ii) -x+2, -y, -z+1[5]
The following diagram illustrates the hydrogen bonding interactions leading to the formation of dimers and chains.
Caption: Schematic of hydrogen bonding interactions in the crystal structure of 3-(methylamino)-3-phenylpropan-1-ol.
Conclusion
The provides a detailed understanding of its solid-state conformation and the intricate network of hydrogen bonds that govern its molecular packing. This information is fundamental for researchers in medicinal chemistry and drug development, offering a structural basis for understanding its physicochemical properties and for the design of new, related pharmaceutical compounds. The protocols and data presented herein serve as a valuable technical resource for the synthesis, crystallization, and structural elucidation of this important molecule.
References
-
Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]
-
Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (2008).
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Eureka | Patsnap. (2008). 3- methylamino-1-phenylpropanol preparation method. [Link]
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